molecular formula C13H14N2 B3358289 1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole CAS No. 78430-93-0

1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole

Cat. No.: B3358289
CAS No.: 78430-93-0
M. Wt: 198.26 g/mol
InChI Key: FJNMHXUJLRRWAQ-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole (IUPAC name) is an imidazole derivative characterized by a vinyl-substituted benzyl group at the N1 position and a methyl group at the C2 position of the imidazole ring. This compound is structurally related to bioactive imidazole derivatives, which are widely studied for their applications in medicinal chemistry and materials science. Its synthesis and derivatives are referenced in industrial catalogs, indicating its commercial availability for research purposes .

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-12-4-6-13(7-5-12)10-15-9-8-14-11(15)2/h3-9H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNMHXUJLRRWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607623
Record name 1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78430-93-0
Record name 1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole typically involves the reaction of 4-ethenylbenzyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂N₂
  • Molecular Weight : 184.24 g/mol
  • Boiling Point : Approximately 351.3 °C
  • Density : Not available
  • LogP : 2.57 (indicating moderate lipophilicity)

The compound's structure features an imidazole ring, which is crucial for its reactivity and interaction with biological systems.

Polymer Chemistry

1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole has been utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For instance, research has demonstrated that polymers synthesized from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers .

Case Study:
A study published in Polymer (2012) highlighted the use of this compound in creating high-performance polymeric materials. The authors reported that the addition of this compound significantly improved the mechanical properties of the resulting polymer films, making them suitable for applications in coatings and adhesives .

Medicinal Chemistry

The imidazole moiety is known for its biological activity, making this compound a candidate for drug development. Its derivatives have been studied for potential anti-cancer and anti-inflammatory properties.

Case Study:
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A notable study found that modifications to the imidazole ring could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells . This opens avenues for developing targeted therapies.

Catalysis

This compound has been explored as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its ability to facilitate reactions under mild conditions without significant side products is advantageous.

Case Study:
In a recent publication, researchers demonstrated that this compound could effectively catalyze the formation of carbon-carbon bonds in a series of cross-coupling reactions. The catalyst showed high efficiency and recyclability, making it a valuable tool in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Alkyl and Arylalkyl Substituents

  • 1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole (): Substituent: A chlorophenoxybutyl chain at N1.
  • 1-Hexyl-2-methylimidazole (Table 1, Entry 1b, ): Substituent: A linear hexyl group at N1. Molecular weight (MW = 166) is lower than the target compound (MW ≈ 226) .

Aromatic and Heteroaromatic Substituents

  • 1-[(4-Methylphenyl)methyl]-4-(2-thienyl)-1H-imidazole (): Substituent: A 4-methylbenzyl group at N1 and a thienyl group at C3. Key Differences: The thienyl group introduces sulfur-based electronic effects, which may alter redox properties or metal coordination behavior.
  • 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole ():
    • Substituent: Fluorophenyl and methoxyphenyl groups.
    • Key Differences: Electron-withdrawing (fluorine) and electron-donating (methoxy) groups modulate electronic density on the imidazole ring, affecting optical properties and reactivity. Such derivatives are explored for applications in organic electronics .

Substitution at the C2 Position

  • 2-Methyl-1-trityl-1H-imidazole (Table 1, Entry 2b, ):
    • Substituent: A trityl (triphenylmethyl) group at N1 and methyl at C2.
    • Key Differences: The bulky trityl group may hinder crystallization or molecular packing, as seen in its higher MW (324 vs. ~226) .

Functional Group Additions

  • 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole ():
    • Substituents: Sulfonyl and nitro groups.
    • Key Differences: Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity, while nitro groups confer redox activity. Such modifications are common in antimicrobial agents .
  • 1-Methyl-1H-imidazole derivatives ():
    • Substituent: Methyl at N1 and optimized side chains.
    • Key Differences: These derivatives were designed as Jak2 inhibitors, with substituents tailored for kinase binding. The absence of a benzyl group in these compounds highlights the importance of aromatic interactions in target engagement .

Comparative Data Table

Compound Name N1 Substituent C2 Substituent Key Functional Groups Molecular Weight Notable Properties/Applications Reference
This compound 4-Ethenylphenylmethyl Methyl Vinyl ~226 Polymer precursor, research chemical
1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole 4-Chlorophenoxybutyl Methyl Chlorine, ether ~297 Antimycobacterial activity
1-Hexyl-2-methylimidazole Hexyl Methyl Alkyl chain 166 Cytotoxicity studies
1-[(4-Methylphenyl)methyl]-4-(2-thienyl)-1H-imidazole 4-Methylbenzyl - Thienyl ~270 FabI enzyme inhibition
2-Methyl-1-trityl-1H-imidazole Trityl Methyl Triphenylmethyl 324 Steric hindrance effects
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole 4-Methoxy-3-methylphenylsulfonyl Methyl Sulfonyl, nitro ~340 Antimicrobial potential

Biological Activity

The compound 1-[(4-ethenylphenyl)methyl]-2-methyl-1H-imidazole (CAS Number: 78430-91-8) is a member of the imidazole family, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₂N₂
  • Molecular Weight : 184.24 g/mol
  • Boiling Point : 351.3 ± 11.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of various substituted phenyl compounds with imidazole derivatives through methods such as the Mannich reaction. This reaction is pivotal in developing biologically active compounds due to its ability to introduce functional groups that enhance biological activity .

Biological Activity

  • Antimicrobial Activity :
    • Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their activity against Staphylococcus aureus and Escherichia coli, reporting promising results for compounds similar to this compound .
    • Table 1: Antimicrobial Activity of Imidazole Derivatives
      CompoundActivity Against E. coliActivity Against S. aureus
      This compoundModerateGood
      2-(4-substituted phenyl)-imidazoleGoodModerate
  • Anticancer Properties :
    • Imidazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of imidazole derivatives has also been noted, with compounds showing efficacy in reducing inflammation markers in experimental models. This suggests a possible therapeutic application in treating inflammatory diseases .

Case Studies

A notable study involved the evaluation of a series of imidazole-based compounds for their pharmacological activities, including this compound. The findings indicated that these compounds could serve as effective agents against various microbial strains and exhibited low toxicity profiles in preliminary assays .

The biological activity of imidazoles is often attributed to their ability to interact with biological macromolecules such as enzymes and receptors through:

  • Hydrogen bonding
  • π–π stacking
  • Van der Waals interactions

These interactions can significantly affect cellular processes, leading to the desired therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole
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1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole

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